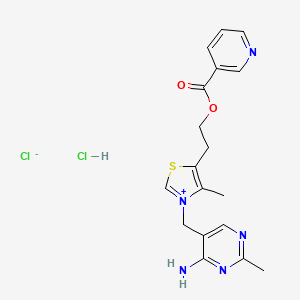
Thiamine, nicotinate (ester), monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiamine, nicotinate (ester), monohydrochloride is a compound that combines the properties of thiamine (vitamin B1) and nicotinic acid (vitamin B3). It is often used in research and industrial applications due to its unique chemical properties and potential health benefits. The molecular formula of this compound is C18H21Cl2N5O2S, and it has a molecular weight of 442.36264 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiamine, nicotinate (ester), monohydrochloride typically involves the esterification of thiamine with nicotinic acid. This process can be carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include thiamine hydrochloride, nicotinic acid, and a suitable esterification catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions followed by purification steps such as crystallization or chromatography. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically obtained as a crystalline solid, which is then packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Thiamine, nicotinate (ester), monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Thiamine, nicotinate (ester), monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating vitamin deficiencies and related disorders.
Industry: Used in the formulation of dietary supplements and fortified foods.
Wirkmechanismus
The mechanism of action of thiamine, nicotinate (ester), monohydrochloride involves its role as a coenzyme in various biochemical pathways. Thiamine is essential for the conversion of carbohydrates into energy, while nicotinic acid plays a role in the metabolism of fats and proteins. The compound exerts its effects by interacting with specific enzymes and receptors in the body, facilitating various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other esters of thiamine and nicotinic acid, such as thiamine monophosphate, thiamine diphosphate, and nicotinic acid esters.
Uniqueness
Thiamine, nicotinate (ester), monohydrochloride is unique due to its combined properties of thiamine and nicotinic acid, making it a versatile compound with multiple applications in research and industry. Its ability to act as a coenzyme in various metabolic pathways sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
21946-31-6 |
|---|---|
Molekularformel |
C18H21Cl2N5O2S |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl pyridine-3-carboxylate;chloride;hydrochloride |
InChI |
InChI=1S/C18H20N5O2S.2ClH/c1-12-16(5-7-25-18(24)14-4-3-6-20-8-14)26-11-23(12)10-15-9-21-13(2)22-17(15)19;;/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H2,19,21,22);2*1H/q+1;;/p-1 |
InChI-Schlüssel |
HZBCZAVRFMDFMT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CN=CC=C3.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)

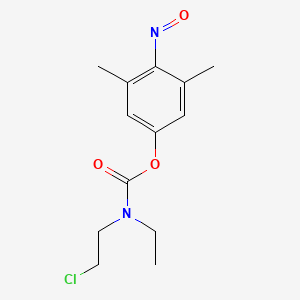

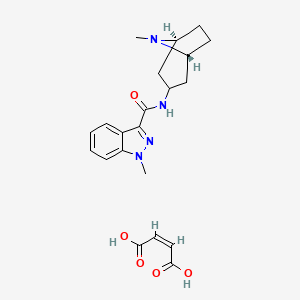
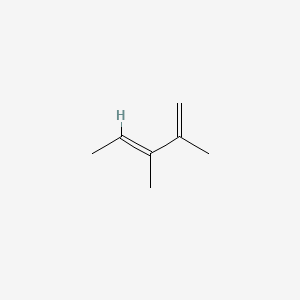
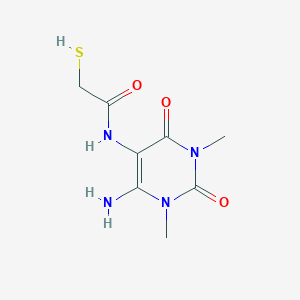
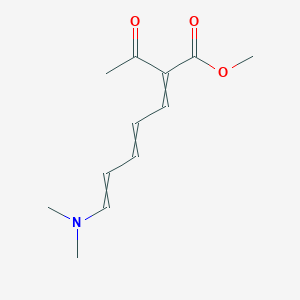
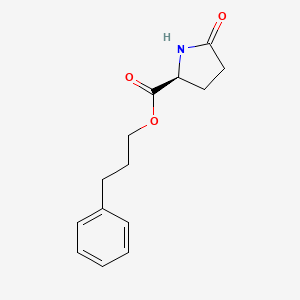

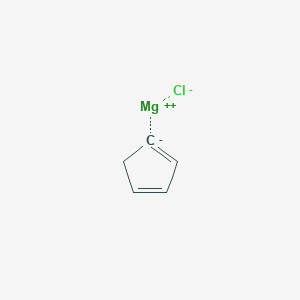
![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
